molecular formula C9H11N3 B8782884 4-(2-Aminoethylamino)benzonitrile CAS No. 181943-46-4

4-(2-Aminoethylamino)benzonitrile

Cat. No.: B8782884
CAS No.: 181943-46-4
M. Wt: 161.20 g/mol
InChI Key: OWTRYBIXEFBFKC-UHFFFAOYSA-N
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Description

4-(2-Aminoethylamino)benzonitrile is a benzonitrile derivative featuring a primary amine group linked via an ethyl spacer to the aromatic ring. The aminoethylamino group confers both hydrogen-bonding capacity and basicity, influencing solubility, reactivity, and biological interactions. This compound’s versatility arises from the benzonitrile core, which stabilizes electronic transitions and participates in π-π stacking, while the pendant amine facilitates functionalization or binding to biological targets .

Properties

CAS No.

181943-46-4

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

4-(2-aminoethylamino)benzonitrile

InChI

InChI=1S/C9H11N3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,12H,5-6,10H2

InChI Key

OWTRYBIXEFBFKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NCCN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzonitrile Derivatives

Compound Name Substituent Structure Molecular Weight Key Features
4-(2-Aminoethylamino)benzonitrile −NH(CH₂)₂NH₂ at C4 177.20* Primary amine, flexible ethyl spacer
4-(Ethylaminomethyl)benzonitrile −CH₂NHCH₂CH₃ at C4 146.19 Secondary amine, methylene spacer
4-(Aminomethyl)benzonitrile hydrochloride −CH₂NH₂·HCl at C4 168.62 Hydrochloride salt, enhanced stability
4-[2-(3-chlorophenyl)ethenyl]benzonitrile (1c) −CH=CH(3-ClPh) at C4 310.78 Triazole-linked, cytotoxic activity
4-(3-Thienyl)benzonitrile −C₄H₃S at C4 185.24 Thiophene heterocycle, OLED applications

*Calculated based on molecular formula C₉H₁₁N₃.

Key Observations :

  • Salt Forms: Hydrochloride derivatives (e.g., 4-(aminomethyl)benzonitrile hydrochloride) exhibit improved crystallinity and stability, critical for pharmaceutical formulations .
  • Heterocyclic Modifications : Thiophene or triazole substituents (e.g., 1c, 4-(3-thienyl)benzonitrile) enhance electronic properties for applications in organic electronics or cytotoxic agents .

Table 2: Cytotoxic Activity of Benzonitrile Derivatives

Compound (Reference) Cell Line (IC₅₀, µM) Mechanism/Notes
4-[2-(3-chlorophenyl)ethenyl]benzonitrile (1c) MCF-7: 2.1 ± 0.3; MDA-MB-231: 3.8 ± 0.5 Non-competitive aromatase inhibition
4-[2-(4-methoxyphenyl)ethenyl]benzonitrile (1h) T47D: 1.9 ± 0.2 Synergistic with reference drug etoposide
4-(Ethylaminomethyl)benzonitrile Not reported Limited bioactivity; used as intermediate

Insights :

  • Substituent Effects: Bulky aromatic groups (e.g., chlorophenyl in 1c) improve cytotoxicity by enhancing target binding, whereas simple amines (e.g., ethylaminomethyl) show negligible activity .

Analysis :

  • High-Yield Routes: Reductive amination (e.g., 90% yield for 4-(ethylaminomethyl)benzonitrile) is efficient for introducing amine groups .
  • Challenges with Complex Substituents : Multi-step syntheses (e.g., Michael addition for phenylethyl derivatives) suffer from lower yields due to steric hindrance .

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